N-Desmethyl Doxycycline is a derivative of Doxycycline, which itself is a semi-synthetic antibiotic belonging to the tetracycline class. Tetracyclines are known for their broad-spectrum antibacterial activity, primarily due to their ability to inhibit protein synthesis in bacteria. N-Desmethyl Doxycycline is specifically characterized by the absence of a methyl group at the nitrogen atom in the dimethylamino group of Doxycycline, which influences its pharmacological properties and potential applications in research and medicine.
N-Desmethyl Doxycycline can be synthesized from Doxycycline through various chemical reactions, including demethylation processes. Doxycycline is derived from the fermentation of Streptomyces species or synthesized through chemical modifications of tetracycline.
N-Desmethyl Doxycycline is classified as an antibiotic and is part of the tetracycline family. It is recognized for its bacteriostatic properties, meaning it inhibits bacterial growth without killing the bacteria directly.
The synthesis of N-Desmethyl Doxycycline typically involves two main steps: the formation of an N-oxide intermediate followed by reduction to yield the desmethyl product. One effective method utilizes a non-classical Polonovski reaction, where Doxycycline is treated with 3-chloroperoxybenzoic acid to form the N-oxide. This intermediate is then reduced using iron in a hydrochloric acid medium to yield N-Desmethyl Doxycycline.
N-Desmethyl Doxycycline retains the core tetracycline structure but lacks one methyl group on the nitrogen atom. This structural modification can influence its interaction with biological targets.
The molecular formula for N-Desmethyl Doxycycline is C21H22N2O9, and its molecular weight is approximately 442.41 g/mol. The compound features multiple hydroxyl groups and a characteristic tetracyclic ring structure typical of tetracyclines.
N-Desmethyl Doxycycline can undergo various chemical reactions typical for tetracyclines, including:
The reactions are often performed under inert atmospheres using high-purity reagents. Monitoring these reactions typically involves techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm product formation and purity .
The mechanism of action for N-Desmethyl Doxycycline, like other tetracyclines, involves binding to the bacterial ribosome's 30S subunit. This binding prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor site, inhibiting protein synthesis essential for bacterial growth and reproduction.
Studies indicate that this compound exhibits effective bacteriostatic activity against a variety of Gram-positive and Gram-negative bacteria, making it a valuable tool in both clinical and research settings .
N-Desmethyl Doxycycline has several scientific uses:
N-Desmethyl Doxycycline (CAS 86271-83-2) is a structural analog of the broad-spectrum tetracycline antibiotic doxycycline. Its molecular formula is C₂₁H₂₂N₂O₈, with a molecular weight of 430.41 g/mol, distinguishing it from the parent compound (C₂₂H₂₄N₂O₈; 444.44 g/mol) by the absence of one methyl group at the dimethylamino moiety [3] [9]. The compound retains the tetracyclic naphthacene carboxamide core characteristic of tetracyclines but features a methylamino (-NHCH₃) group instead of doxycycline's dimethylamino (-N(CH₃)₂) at the C4 position [1] [4]. This modification minimally impacts the chromophore system, preserving ultraviolet absorption properties similar to doxycycline, but alters polarity and chromatographic behavior. The IUPAC name is (4S,4aR,5S,5aR,6R,12aS)-3,5,10,12,12a-pentahydroxy-6-methyl-4-(methylamino)-1,11-dioxo-1,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carboxamide [9].
Table 1: Structural Comparison with Doxycycline
Characteristic | N-Desmethyl Doxycycline | Doxycycline |
---|---|---|
Molecular Formula | C₂₁H₂₂N₂O₈ | C₂₂H₂₄N₂O₈ |
Molecular Weight | 430.41 g/mol | 444.44 g/mol |
C4 Functional Group | Methylamino (-NHCH₃) | Dimethylamino (-N(CH₃)₂) |
CAS Registry Number | 86271-83-2 | 564-25-0 (free base) |
Key Stereocenters | Identical configuration at all chiral centers | Identical |
In mammalian systems, N-desmethyl doxycycline forms primarily through cytochrome P450-mediated N-demethylation of doxycycline, a major Phase I metabolic pathway shared across tetracyclines [1] [4]. As a pharmacologically inactive metabolite, it lacks significant antibacterial activity due to impaired ribosomal binding efficiency compared to the parent drug [7]. Within pharmaceutical quality control frameworks, it is formally classified as a degradation product and process-related impurity. Regulatory pharmacopeias including the European Pharmacopoeia (EP) and United States Pharmacopeia (USP) specify strict control limits for this compound in doxycycline active pharmaceutical ingredients (APIs) and finished formulations [1]. Its detection and quantification are mandatory during stability studies, where it may increase under thermal stress or acidic conditions. Notably, it serves as the precursor for N-nitroso-desmethyl doxycycline (CAS not assigned; C₂₁H₂₁N₃O₉; MW 459.41 g/mol), a nitrosamine impurity classified as a potential genotoxin with an FDA-established Acceptable Intake (AI) limit of 400 ng/day [6] [8].
The identification of N-desmethyl doxycycline parallels the broader investigation into tetracycline metabolism initiated in the 1960s following the observation of fluorescent metabolites in biological samples. As the second-generation tetracycline introduced in 1967, doxycycline's superior pharmacokinetics (including near-complete oral absorption and prolonged half-life) intensified research into its metabolic fate [2] [5]. Early studies using radiolabeled doxycycline in animal models revealed that N-demethylation represented a primary biotransformation pathway, accounting for ~15–20% of administered dose excretion in urine [10]. The structural elucidation of this metabolite was enabled by advancements in analytical techniques, particularly nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. Historically, its significance expanded beyond metabolite characterization when stability studies demonstrated its formation in pharmaceutical preparations under accelerated storage conditions [1]. This dual origin (metabolic and degradative) cemented its status as a critical analytical target for both pharmacokinetic studies and pharmaceutical quality assurance.
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: